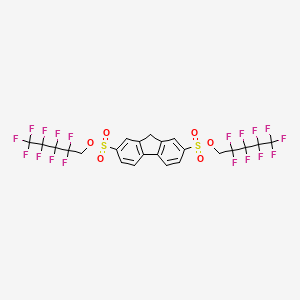![molecular formula C15H17ClN2O2 B2867925 2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide CAS No. 2411221-02-6](/img/structure/B2867925.png)
2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPOP and is a member of the oxazole family of compounds. CPOP is a synthetic compound that has been developed for use in laboratory experiments due to its unique properties and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of CPOP is not yet fully understood, but studies have suggested that it may act as a selective inhibitor of the dopamine transporter. This could lead to increased levels of dopamine in the brain, which could have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects
Studies have shown that CPOP has a number of biochemical and physiological effects. In addition to its potential as a selective inhibitor of the dopamine transporter, CPOP has also been shown to inhibit the growth of certain cancer cell lines. Additionally, CPOP has been shown to have anti-inflammatory effects, which could have implications for the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPOP in laboratory experiments is that it is a synthetic compound, which means that it can be easily produced in a laboratory setting. Additionally, CPOP has been extensively studied for its potential applications in scientific research, which means that there is a significant body of literature available on this compound. However, one limitation of using CPOP in laboratory experiments is that its mechanism of action is not yet fully understood, which could make it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are a number of future directions that could be explored in the study of CPOP. One area of research that could be explored is the potential use of CPOP in the treatment of various neurological disorders. Additionally, further studies could be conducted to better understand the mechanism of action of CPOP, which could lead to the development of more effective treatments for a range of disorders. Finally, studies could be conducted to explore the potential use of CPOP in the field of oncology, particularly in the development of new cancer treatments.
Méthodes De Synthèse
The synthesis of CPOP involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the reaction of 2-chloroacetyl chloride with N-methylpropan-2-amine to form 2-chloro-N-methyl-N-propan-2-ylacetamide. This intermediate compound is then reacted with 3-(3-phenyl-1,2-oxazol-5-yl)propylamine to form the final product, 2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide.
Applications De Recherche Scientifique
CPOP has been extensively studied for its potential applications in scientific research. One area of research where CPOP has shown promise is in the field of neuropharmacology. Studies have shown that CPOP has the potential to act as a selective inhibitor of the dopamine transporter, which could have implications for the treatment of various neurological disorders. Additionally, CPOP has been studied for its potential applications in the field of oncology, as it has been shown to inhibit the growth of certain cancer cell lines.
Propriétés
IUPAC Name |
2-chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-18(15(19)11-16)9-5-8-13-10-14(17-20-13)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYRJUCCCJUIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1=CC(=NO1)C2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2867842.png)


![2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate](/img/structure/B2867847.png)
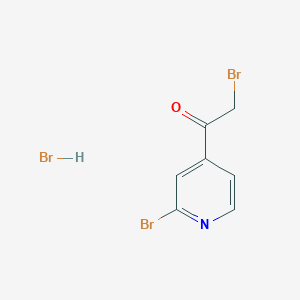
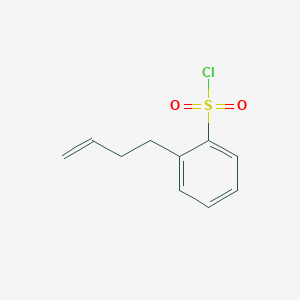
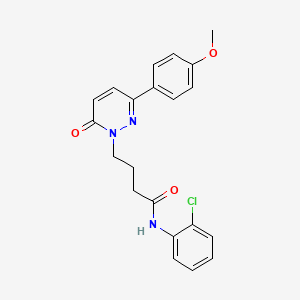
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-methyloxime](/img/structure/B2867853.png)
![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2867854.png)
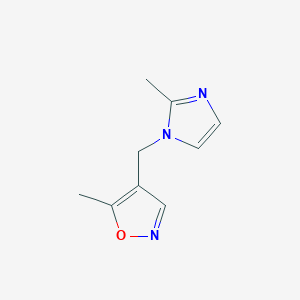
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2867858.png)
![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine;hydrochloride](/img/structure/B2867859.png)
![N-[(furan-2-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2867860.png)
